S Tag Peptide

Surface Plasmon Resonance Binding Kinetics Affinity Chromatography

Choose S Tag Peptide for competitive, non-denaturing elution that preserves native conformation and enzymatic activity—critical for metalloenzymes, receptors, and multi-subunit complexes. Unlike His-tag elution (imidazole/low pH), S Tag uses free peptide displacement at neutral pH, eliminating antibody chain contamination and metal cofactor stripping. Its 15-residue, charged/polar sequence boosts fusion protein solubility by 25–60%. A defined affinity (KAds = 1.7 × 10⁷ M⁻¹) ensures reproducible capture. Ideal for labs seeking a compact, elutable tag that outperforms FLAG, HA, or His-tag systems without protocol re-optimization.

Molecular Formula C73H117N23O25S
Molecular Weight 1748.9 g/mol
Cat. No. B15598847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS Tag Peptide
Molecular FormulaC73H117N23O25S
Molecular Weight1748.9 g/mol
Structural Identifiers
InChIInChI=1S/C73H117N23O25S/c1-36(83-59(107)37(2)85-71(119)57(39(4)98)96-67(115)47(21-24-55(102)103)87-61(109)42(76)16-9-11-26-74)58(106)84-38(3)60(108)86-43(17-10-12-27-75)63(111)92-49(30-40-14-7-6-8-15-40)68(116)90-46(20-23-54(100)101)64(112)88-44(18-13-28-81-73(78)79)62(110)89-45(19-22-53(77)99)65(113)93-50(31-41-33-80-35-82-41)69(117)91-48(25-29-122-5)66(114)94-51(32-56(104)105)70(118)95-52(34-97)72(120)121/h6-8,14-15,33,35-39,42-52,57,97-98H,9-13,16-32,34,74-76H2,1-5H3,(H2,77,99)(H,80,82)(H,83,107)(H,84,106)(H,85,119)(H,86,108)(H,87,109)(H,88,112)(H,89,110)(H,90,116)(H,91,117)(H,92,111)(H,93,113)(H,94,114)(H,95,118)(H,96,115)(H,100,101)(H,102,103)(H,104,105)(H,120,121)(H4,78,79,81)/t36-,37-,38-,39+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-/m0/s1
InChIKeySIOLHBFVZMHKPF-MOXYJHBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S Tag Peptide: 15-Amino Acid RNase A-Derived Fusion Tag for Affinity Purification and Detection


S Tag Peptide (also designated S15 or S-peptide) is a 15-amino acid oligopeptide (Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser) derived from the N-terminal region of pancreatic ribonuclease A (RNase A), with CAS Number 7429-70-1 and molecular weight 1748.91 . This peptide was developed based on the RNase S system, in which subtilisin cleavage of RNase A generates S-peptide (residues 1–20) and S-protein (residues 21–124), which reassociate non-covalently with high affinity to reconstitute enzymatic activity [1]. Only the first 15 residues are required for this interaction, forming the basis of the S Tag affinity system [2]. S Tag serves as a compact, elutable affinity tag that enables one-step purification via S-protein agarose or anti-S Tag antibody matrices, as well as immunodetection in Western blot and ELISA formats [3].

S Tag Peptide: Why In-Class Epitope Tags Cannot Be Interchanged Without Experimental Revalidation


Epitope tags including S Tag, FLAG, HA, c-Myc, and Strep II differ fundamentally in binding partner identity, elution chemistry, and matrix capacity, making generic substitution unworkable without complete protocol re-optimization [1]. S Tag relies specifically on the S-peptide/S-protein interaction from RNase A, which offers a unique combination of competitive peptide elution under non-denaturing conditions and a defined affinity constant (KAds = 1.7 × 10⁷ M⁻¹) that differs substantially from antibody-based systems [2]. Furthermore, S Tag's small 15-residue size and high proportion of charged/polar residues confer solubility-enhancing properties absent from many common alternatives [3]. Substituting an S Tag-tagged construct with a FLAG-, HA-, or His-tagged analog requires changing the entire affinity matrix, elution strategy, and detection antibody set, as each system operates through distinct molecular recognition mechanisms [4].

S Tag Peptide: Quantitative Head-to-Head Evidence for Affinity, Purification Performance, and Solubility Differentiation


S Tag/S-Protein Binding Affinity: Quantitative Kinetics (ka, kd, KAds) from SPR Imaging

S Tag peptide binding to S-protein was quantified via real-time surface plasmon resonance (SPR) imaging on peptide microarrays, yielding a desorption rate constant (kd) of 1.1 (±0.08) × 10⁻² s⁻¹, an adsorption rate constant (ka) of 1.9 (±0.05) × 10⁵ M⁻¹s⁻¹, and an equilibrium adsorption constant (KAds) of 1.7 (±0.08) × 10⁷ M⁻¹ [1]. In the same SPR array, a FLAG peptide control sequence showed no detectable binding to S-protein, confirming binding specificity [2].

Surface Plasmon Resonance Binding Kinetics Affinity Chromatography

S Tag Solubility Enhancement: Quantitative Aqueous Solubility Specification

S Tag Peptide demonstrates high aqueous solubility as a synthetic peptide: ≥50 mg/mL in water and ≥174.9 mg/mL in DMSO . In recombinant protein expression studies, fusion to the S Tag increased the soluble protein fraction by 25–60% compared to untagged controls [1]. This solubility enhancement is attributed to the peptide's high proportion of charged and polar residues (Lys, Glu, Arg, Gln, His, Thr, Ser) which foster favorable interactions with aqueous environments and disrupt hydrophobic aggregation [2].

Protein Solubility Recombinant Expression Aggregation Prevention

S Tag Competitive Elution: Non-Denaturing Peptide Elution with No Antibody Chain Contamination

S Tag fusion proteins bound to anti-S Tag antibody matrices can be eluted using competitive elution with free S Tag Peptide (150 μg/mL in TBS buffer) under non-denaturing, neutral conditions . In contrast, elution from protein tags such as His-tag typically requires imidazole (which can strip metal ions from metalloproteins) or low pH (which may denature acid-sensitive proteins) [1]. Critically, competitive S Tag peptide elution yields an eluate that contains no antibody light or heavy chains, eliminating interference with subsequent Western blot detection . For FLAG tag purification, elution is similarly peptide-based but the anti-FLAG resin has lower binding capacity and higher cost relative to S-protein agarose [2].

Native Protein Purification Immunoprecipitation Western Blot

S Tag Peptide: Optimal Application Scenarios Driven by Quantitative Performance Evidence


Native Purification of Enzymatically Active Proteins and Protein Complexes

Researchers purifying enzymes, receptors, or multi-subunit protein complexes where preservation of native conformation and biological activity is critical should prioritize S Tag-based affinity purification. The competitive elution with free S Tag Peptide (150 μg/mL in TBS) occurs under non-denaturing, neutral pH conditions, unlike His-tag elution which requires imidazole that can strip essential metal cofactors from metalloenzymes or low pH that denatures acid-sensitive proteins . The eluted sample contains no antibody light or heavy chains, eliminating interference with subsequent functional assays or Western blot detection . This scenario is directly supported by the S Tag/S-protein binding kinetics (ka = 1.9 × 10⁵ M⁻¹s⁻¹, kd = 1.1 × 10⁻² s⁻¹) that enable efficient capture and competitive displacement [1].

Expression and Purification of Aggregation-Prone Recombinant Proteins

For recombinant proteins that exhibit poor solubility, aggregation, or inclusion body formation in bacterial or eukaryotic expression systems, S Tag fusion offers a quantifiable solubility advantage. Empirical data demonstrate that S Tag fusion increases the soluble protein fraction by 25–60% compared to untagged controls . The S Tag peptide's intrinsic high aqueous solubility (≥50 mg/mL in H2O, ≥174.9 mg/mL in DMSO) and its abundance of charged/polar residues (Lys, Glu, Arg, Gln, His, Thr, Ser) contribute directly to this solubility enhancement by disrupting hydrophobic aggregation and promoting favorable interactions with the aqueous cellular environment . This makes S Tag a strategic alternative to larger solubility-enhancing fusion partners (e.g., GST, MBP) that may interfere with downstream structural or functional studies and require protease cleavage [1].

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